tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Compounds containing piperazine rings, such as this one, are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
It is known that the piperazine ring’s conformational flexibility and polar nitrogen atoms enhance favorable interactions with macromolecules .
Biochemical Pathways
It is known that piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmacokinetics
The piperazine ring’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It is known that the compound is considered hazardous by the 2012 osha hazard communication standard .
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of ternary complexes that promote the ubiquitination and subsequent degradation of target proteins. The nature of these interactions involves the binding of this compound to specific protein targets, thereby modulating their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins, thereby affecting cellular responses and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It acts as a linker in PROTAC® development, facilitating the recruitment of E3 ubiquitin ligases to target proteins. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target proteins. Additionally, this compound can inhibit or activate enzymes involved in various biochemical pathways, further modulating cellular functions and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound exhibits stability under specific storage conditions, but it may undergo degradation over time, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of protein activity and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Low to moderate doses have been shown to effectively modulate target protein activity without causing significant adverse effects. High doses of this compound can lead to toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity to vital organs. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The metabolic pathways of this compound involve its conversion to active metabolites that can further modulate biochemical reactions and cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . This compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells. The distribution of this compound can affect its concentration in different cellular compartments, influencing its efficacy and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its function and activity . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can impact its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Addition of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the piperidine ring, converting it into a more saturated form.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include benzaldehyde derivatives (from oxidation), reduced piperidine derivatives (from reduction), and various substituted piperidine derivatives (from substitution).
Scientific Research Applications
tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and as a building block in the synthesis of various chemical products.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate
- **tert-Butyl 4-
Properties
IUPAC Name |
tert-butyl 4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-23(2,3)27-22(25)24-15-13-20(14-16-24)19-9-11-21(12-10-19)26-17-18-7-5-4-6-8-18/h4-12,20H,13-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMAOAKAEZPBBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650652 | |
Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936497-89-1 | |
Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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